Spergualin trihydrochloride is an antitumor antibiotic originally isolated from the culture filtrate of Bacillus laterosporus []. Its name is derived from the spermidine and guanidine moieties present in its molecular structure []. It exhibits significant growth-inhibitory activity against chick embryo fibroblasts transformed by Rous sarcoma virus []. The compound has been the subject of extensive scientific research, particularly in the fields of antitumor activity and immunosuppression.
Total Synthesis: The total synthesis of spergualin and its epimers was achieved by the acid-catalyzed condensation of (S)-7-guanidino-3-hydroxyheptanamide and 11-amino-1,1-dihydroxy-3,8-diazaundecan-2-one []. This approach enabled the separation of natural (-)-spergualin and its unnatural (+)-enantiomer.
Improved Synthesis: An improved method for synthesizing optically active 15-deoxyspergualin and 15-deoxy-11-O-methylspergualin involved the optical resolution of the key intermediate, (+/-)-N-(7-guanidinoheptanoyl)-alpha-alkoxyglycine, using the exopeptidase serine (acid) carboxypeptidase [].
Chemical Modification: Numerous analogs and derivatives of spergualin have been synthesized to investigate the structure-activity relationship, particularly focusing on the 7-guanidino-3-hydroxyacyl and spermidine moieties [, ].
Labelled Analogs: Syntheses of carbon-14 and tritium-labeled (±) 15-deoxyspergualin trihydrochloride have been reported for use in pharmacokinetic and metabolic studies [, ].
Oxidation by Amine Oxidase: Spergualin acts as a substrate for amine oxidase, an enzyme found in varying concentrations in different serum types [, ]. This enzymatic oxidation has been implicated in its cytotoxic activity.
Acid Hydrolysis: Acid hydrolysis of spergualin trihydrochloride yields spermidine, guanidinopropionic acid, and 3-hydroxyheptanoic acid as identifiable products [].
Immunological Effect: Spergualin demonstrates the ability to induce a specific immune response against tumor cells, particularly L1210 leukemia, potentially involving cytotoxic T lymphocytes [, , , ].
Inhibition of Hsp70-CHIP Interaction: Spergualin and its analogs have been shown to directly antagonize the interaction between heat shock protein 70 (Hsp70) and the E3 ubiquitin ligase CHIP, potentially affecting protein homeostasis and cell survival [].
Immunosuppressive Activity: The immunosuppressive activity of spergualin is attributed to its ability to inhibit T-cell proliferation and antibody production [, ].
Antitumor Agent: Spergualin has demonstrated significant antitumor activity in various murine models of leukemia, lymphoma, and some solid tumors [, , , ].
Immunosuppressant: Spergualin and its analogs have shown potent immunosuppressive activity in vitro and in vivo, suggesting potential applications in transplantation and autoimmune diseases [, , , ].
Tool Compound: The discovery of spergualin's ability to inhibit the Hsp70-CHIP interaction has provided a valuable tool for studying protein quality control mechanisms and exploring potential therapeutic targets [].
Inspiration for Novel Antibiotic Scaffolds: The challenging synthesis of spergualin has led to the exploration of alternative synthetic approaches, such as the Ugi multicomponent reaction, for generating new spergualin-inspired molecules with enhanced antibacterial properties [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6